molecular formula C6H11F3N2 B13958620 (S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine

(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13958620
M. Wt: 168.16 g/mol
InChI Key: NDDNXCTZJSCXRW-YFKPBYRVSA-N
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Description

(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methylamine groups. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a trifluoromethylated precursor can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .

Scientific Research Applications

(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

Uniqueness

(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the specific positioning of the trifluoromethyl group and the chiral center, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

(3S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H11F3N2/c1-10-5-2-3-11(4-5)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1

InChI Key

NDDNXCTZJSCXRW-YFKPBYRVSA-N

Isomeric SMILES

CN[C@H]1CCN(C1)C(F)(F)F

Canonical SMILES

CNC1CCN(C1)C(F)(F)F

Origin of Product

United States

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